N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride
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Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H21BrClF2N3OS and its molecular weight is 504.82. The purity is usually 95%.
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Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₉H₂₄BrClN₄O₃S
- Molecular Weight : 503.8 g/mol
- CAS Number : 1215610-36-8
The compound features a benzo[d]thiazole core, a diethylamino group, and difluorobenzamide moiety, which contribute to its biological properties.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits a range of biological activities:
- Anticancer Activity : Similar compounds have shown significant inhibition of cancer cell proliferation. For instance, derivatives of benzothiazole have been reported to induce apoptosis and cell cycle arrest in various cancer cell lines, including A431 and A549 cells .
- Antimicrobial Properties : Benzothiazole derivatives have demonstrated antibacterial and antifungal activities in vitro. The minimal inhibitory concentration (MIC) for certain derivatives was found to be as low as 50 μg/mL against tested organisms .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound influences its biological activity. A comparative analysis of similar compounds reveals the following:
Compound Name | Structure Features | Notable Activities |
---|---|---|
N-[2-(diethylamino)ethyl]-N-[6-fluorobenzo[d]thiazol-2-yl]-4-methylsulfonylbenzamide | Similar amine and sulfonyl groups | Potential anti-cancer activity |
N-[2-aminoethyl]-N-[6-bromobenzo[d]thiazol-2-yl]-4-methylsulfonylbenzamide | Different halogen substitution | Diverse pharmacological profiles |
This table illustrates how variations in the substituents can lead to different biological profiles, emphasizing the importance of structure in determining activity.
Case Studies and Research Findings
- In Vitro Studies : In a study evaluating benzothiazole derivatives, compounds similar to this compound were shown to significantly inhibit cell migration and reduce inflammatory cytokines like IL-6 and TNF-α at concentrations as low as 1 μM .
- Mechanistic Insights : Research indicated that certain benzothiazole derivatives could inhibit key enzymes involved in cancer progression. For example, compounds were found to downregulate dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis necessary for rapidly dividing cells .
- Neuroprotective Effects : Some derivatives exhibited neuroprotective properties by scavenging reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,6-difluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrF2N3OS.ClH/c1-3-25(4-2)10-11-26(19(27)18-14(22)6-5-7-15(18)23)20-24-16-9-8-13(21)12-17(16)28-20;/h5-9,12H,3-4,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUWFGVHFBMDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=C(C=CC=C3F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.